ethyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Overview
Description
Ethyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a useful research compound. Its molecular formula is C21H21BrN2O4 and its molecular weight is 445.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 444.06847 g/mol and the complexity rating of the compound is 603. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
This compound and its derivatives have been synthesized through various chemical reactions, including the Biginelli three-component cyclocondensation reaction, showcasing its versatility in organic synthesis. The synthesized compounds have been characterized using techniques such as IR, NMR, LCMS, and elemental analysis, indicating a rigorous approach to confirming their structure and purity B. J. Mohan et al., 2014.
Antioxidant and Radioprotective Activities
Research has demonstrated the compound's potential in vitro antioxidant activity using assays such as DPPH and hydroxyl radical scavenging. Moreover, its radioprotective properties have been evaluated in vivo using the Drosophila melanogaster model, where it showed efficacy in reducing oxidative stress induced by ionizing radiation B. J. Mohan et al., 2014.
Biological and Antimicrobial Activities
Various derivatives have been synthesized and tested for antibacterial, antifungal, and antitumor activities, underscoring the compound's potential as a scaffold for developing new therapeutic agents. These studies highlight the compound's versatility and potential efficacy against a range of biological targets P. Shanmugasundaram et al., 2011.
Crystal Structure Analysis
The crystal structures of this compound and its derivatives have been determined, providing insights into their molecular conformations and potential for interactions with biological macromolecules. This information is crucial for understanding the compound's mechanism of action and for the design of more potent derivatives M. Kurbanova et al., 2009.
Conformational and Electronic Properties
Studies have also focused on the conformational analysis, electronic, and nonlinear optical properties of thiopyrimidine derivatives, including compounds related to ethyl 4-[2-(benzyloxy)-5-bromophenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. These investigations offer valuable insights into the compound's physical and chemical properties, further supporting its potential in various scientific applications A. Hussain et al., 2020.
Properties
IUPAC Name |
ethyl 4-(5-bromo-2-phenylmethoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-3-27-20(25)18-13(2)23-21(26)24-19(18)16-11-15(22)9-10-17(16)28-12-14-7-5-4-6-8-14/h4-11,19H,3,12H2,1-2H3,(H2,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGCNARHPINTAC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.